![molecular formula C9H13N3O B7500032 N-(2-methylpropyl)pyrazine-2-carboxamide](/img/structure/B7500032.png)
N-(2-methylpropyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound belonging to the pyrazine carboxamide family. Pyrazine carboxamides are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methylpropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antitubercular agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its potential antitubercular activity, the compound may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall and leading to cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzylpyrazine-2-carboxamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- 3-aminopyrazine-2-carboxamide derivatives
Uniqueness
N-(2-methylpropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other pyrazine carboxamides, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
IUPAC Name |
N-(2-methylpropyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)5-12-9(13)8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNBETLCAICXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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